

# Technical Guide: Physicochemical Properties of 4-Chloro-1,3-phenylenediamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

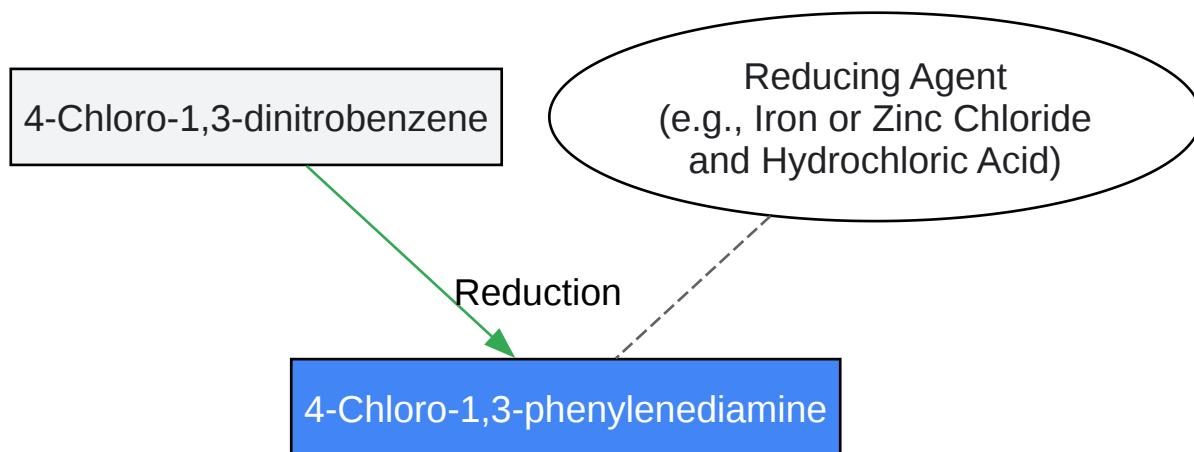
Compound Name: 4-Chlorobenzene-1,3-diamine

Cat. No.: B165676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1,3-phenylenediamine (CAS No: 5131-60-2). The information herein is intended to support research, development, and safety assessments involving this compound. Data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.


## Core Physicochemical Data

4-Chloro-1,3-phenylenediamine, also known as 4-chloro-m-phenylenediamine, is an aromatic amine that appears as a gray powder or dark purple solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property                     | Value                                                       | Reference(s)                                                |
|------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name                   | 4-chlorobenzene-1,3-diamine                                 |                                                             |
| Synonyms                     | 4-Chloro-1,3-diaminobenzene,<br>1-Chloro-2,4-diaminobenzene |                                                             |
| CAS Number                   | 5131-60-2                                                   |                                                             |
| Molecular Formula            | C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>              |                                                             |
| Molecular Weight             | 142.58 g/mol                                                |                                                             |
| Physical Form                | Gray powder, dark purple solid,<br>plates, or needles       |                                                             |
| Melting Point                | 87-90 °C (189-194 °F)                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point                | 298.6 °C at 760 mmHg                                        | <a href="#">[1]</a>                                         |
| Density                      | 1.345 g/cm <sup>3</sup>                                     | <a href="#">[1]</a>                                         |
| Water Solubility             | < 1 mg/mL at 19 °C (Slightly<br>Soluble)                    | <a href="#">[1]</a>                                         |
| Solubility in other solvents | Soluble in alcohol; Insoluble in<br>petroleum ether         |                                                             |
| logP (Octanol/Water)         | 2.667                                                       | <a href="#">[1]</a>                                         |
| Vapor Pressure               | 0.00206 mmHg                                                |                                                             |

## Synthesis Workflow

4-Chloro-1,3-phenylenediamine can be synthesized via the reduction of 4-chloro-1,3-dinitrobenzene. This chemical transformation is a standard method for producing aromatic amines from their corresponding nitro compounds.



[Click to download full resolution via product page](#)

A diagram illustrating the synthesis of 4-Chloro-1,3-phenylenediamine.

## Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are based on established laboratory techniques.

### Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically lower and broaden the melting range.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered 4-Chloro-1,3-phenylenediamine is packed into a capillary tube (fused at one end) to a height of approximately 2-3 mm.<sup>[1]</sup>
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The thermometer bulb should be aligned with the sample in the capillary.
- **Heating:** The apparatus is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.<sup>[4]</sup>

- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2. For pure compounds, this range is typically narrow (0.5-1.0 °C).

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The OECD Guideline 103 describes several methods for this determination.

Methodology (Distillation Method):

- Apparatus Setup: A distillation flask is filled with the sample, along with boiling chips to ensure smooth boiling. A condenser and a calibrated thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.
- Heating: The flask is heated gently.
- Equilibrium: As the liquid boils and the vapor condenses, a temperature equilibrium is established.
- Measurement: The boiling point is recorded as the stable temperature read on the thermometer during distillation, corrected to standard atmospheric pressure (101.325 kPa).  
[5]

## Solubility Determination

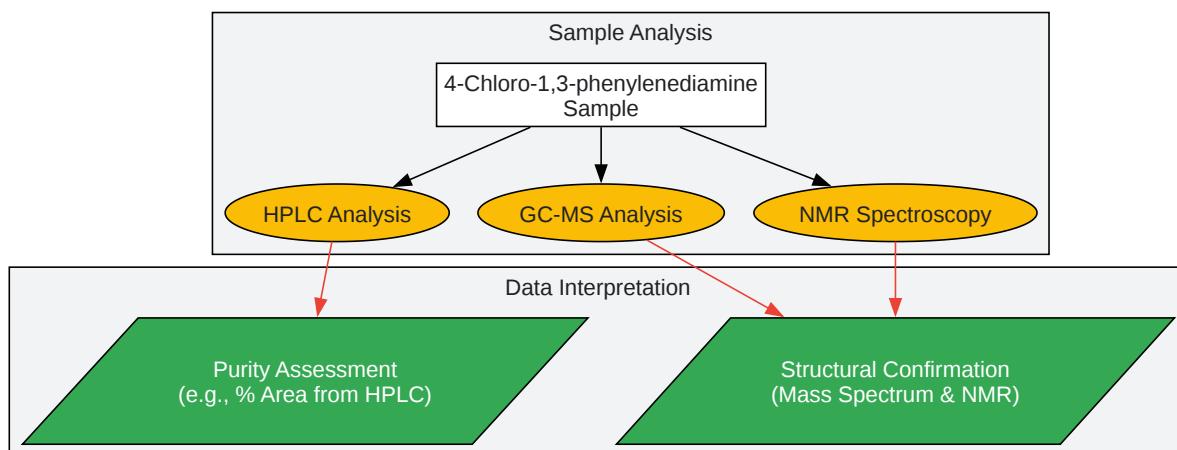
This protocol determines the approximate solubility of the compound in a given solvent, such as water.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of 4-Chloro-1,3-phenylenediamine is added to a known volume of the solvent (e.g., water) in a sealed flask.[6]

- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Separation: The resulting mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.<sup>[7]</sup>
- Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.

## Octanol-Water Partition Coefficient (logP) Determination


The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a key indicator of lipophilicity.

### Methodology (HPLC Method):

- Principle: This method correlates the retention time (RT) of a compound on a reverse-phase HPLC column (e.g., C18) with its logP value.<sup>[2]</sup> The nonpolar stationary phase mimics the octanol environment, and the polar mobile phase mimics the aqueous environment.
- Calibration: A series of standard compounds with known logP values are injected into the HPLC system under specific conditions (e.g., isocratic mobile phase of methanol/water).<sup>[2]</sup> A calibration curve is generated by plotting the logarithm of the retention time (log RT) against the known logP values.
- Sample Analysis: 4-Chloro-1,3-phenylenediamine is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.
- Calculation: The logP value for 4-Chloro-1,3-phenylenediamine is calculated by interpolating its log RT value onto the calibration curve.<sup>[2]</sup>

## Analytical Workflow

The purity and identity of 4-Chloro-1,3-phenylenediamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.



[Click to download full resolution via product page](#)

A general workflow for the analytical characterization of the compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 3. acdlabs.com [acdlabs.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. oecd.org [oecd.org]
- 6. scispace.com [scispace.com]
- 7. lifechemicals.com [lifechemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Chloro-1,3-phenylenediamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165676#physicochemical-properties-of-4-chloro-1-3-phenylenediamine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)